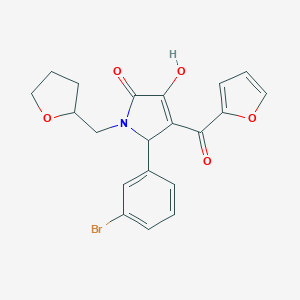
N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid, commonly referred to as EFCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFCA is a thiosemicarbazone derivative that has been synthesized using a simple and efficient method.
作用机制
EFCA exerts its effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, the induction of apoptosis, and the inhibition of viral replication. EFCA has also been shown to modulate the expression of various genes involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral properties.
Biochemical and Physiological Effects:
EFCA has been shown to exert various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the inhibition of viral replication. EFCA has also been shown to modulate the expression of various genes involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral properties. Additionally, EFCA has been shown to have neuroprotective effects, with studies suggesting its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
EFCA has several advantages for lab experiments, including its simple and efficient synthesis method, its potential as a therapy for various diseases, and its ability to modulate key biological pathways. However, EFCA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for EFCA research, including further investigation of its potential as a therapy for various diseases, the development of EFCA derivatives with improved efficacy and safety profiles, and the elucidation of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration route for EFCA and to investigate its potential as a combination therapy with other drugs.
合成方法
EFCA can be synthesized using a simple and efficient method that involves the reaction of ethyl hydrazinecarbodithioate with 2-fluorobenzaldehyde in the presence of ethanol. The reaction yields EFCA as a yellow solid with a melting point of 211-213°C. The purity of the synthesized EFCA can be determined using various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
EFCA has been investigated for its potential applications in various fields, including cancer research, infectious disease treatment, and neurodegenerative disease therapy. In cancer research, EFCA has demonstrated promising anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. EFCA has also shown potential as an anti-inflammatory and antiviral agent, with studies indicating its ability to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, EFCA has been investigated for its neuroprotective effects, with studies suggesting its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid |
|---|---|
分子式 |
C10H12FN3S |
分子量 |
225.29 g/mol |
IUPAC 名称 |
1-ethyl-3-[(Z)-(2-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7- |
InChI 键 |
LRMJBQSONUVBPR-QPEQYQDCSA-N |
手性 SMILES |
CCNC(=S)N/N=C\C1=CC=CC=C1F |
SMILES |
CCNC(=S)NN=CC1=CC=CC=C1F |
规范 SMILES |
CCNC(=S)NN=CC1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)

![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)
![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)